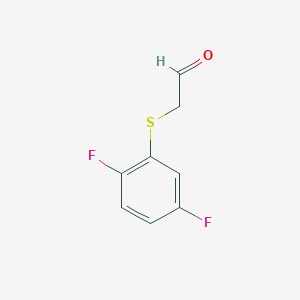

2-((2,5-Difluorophenyl)thio)acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F2OS |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)sulfanylacetaldehyde |

InChI |

InChI=1S/C8H6F2OS/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-3,5H,4H2 |

InChI Key |

CGYIACRMTYFPJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)SCC=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2,5 Difluorophenyl Thio Acetaldehyde

Retrosynthetic Analysis and Strategic Precursor Selection for 2-((2,5-Difluorophenyl)thio)acetaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps to identify potential synthetic pathways and key strategic bonds for disconnection.

Disconnection Strategies Involving Thioether Linkage

The most logical retrosynthetic disconnection for this compound is the carbon-sulfur (C-S) bond of the thioether. This bond can be formed via a nucleophilic substitution reaction, which is a common and reliable method for creating thioethers.

This disconnection leads to two key synthons: a nucleophilic sulfur species derived from 2,5-difluorothiophenol and an electrophilic two-carbon aldehyde equivalent. The thiolate anion, generated by deprotonating 2,5-difluorothiophenol, is a potent nucleophile that can readily react with a suitable electrophile nih.gov. This strategy is advantageous due to the commercial availability of 2,5-difluorothiophenol and various two-carbon electrophiles.

Approaches to Aldehyde Moiety Introduction and Protection/Deprotection

Aldehydes are highly reactive functional groups susceptible to oxidation, reduction, and self-condensation (aldol reaction). Therefore, it is often necessary to introduce the aldehyde functionality in a protected form, especially when other reaction steps involve basic or strongly nucleophilic conditions.

A common strategy is to use an acetal as a protecting group for the aldehyde. For the synthesis of this compound, a suitable electrophilic precursor would be a 2-haloacetaldehyde acetal, such as 2-bromoacetaldehyde diethyl acetal or 2-chloroacetaldehyde dimethyl acetal . The acetal group is stable under the basic conditions typically used for thioether formation.

The retrosynthetic step is as follows:

Target Molecule: this compound

Precursor with Protected Aldehyde: this compound diethyl acetal

Disconnection (C-S bond): 2,5-Difluorothiophenol + 2-Bromoacetaldehyde diethyl acetal

Once the thioether linkage is established, the aldehyde can be revealed through a deprotection step. Acetal deprotection is typically achieved by acid-catalyzed hydrolysis, which is a clean and high-yielding reaction.

Considerations for 2,5-Difluorophenyl Integration

The integration of the 2,5-difluorophenyl group is straightforward when using 2,5-difluorothiophenol as the starting material. This precursor is commercially available and can also be synthesized from precursors like 1,4-difluorobenzene through reactions involving sulfonation followed by reduction, or nucleophilic aromatic substitution with a sulfur nucleophile on an activated difluorobenzene derivative. The fluorine atoms on the aromatic ring are generally unreactive under the conditions required for thioether synthesis and subsequent deprotection, making them compatible with the proposed synthetic routes. Their electron-withdrawing nature enhances the acidity of the thiol proton, facilitating the formation of the thiolate nucleophile.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary synthetic routes can be established for the preparation of this compound: a nucleophilic substitution approach using a protected aldehyde precursor and an oxidation-based approach starting from the corresponding alcohol.

Nucleophilic Thiol Addition Methodologies

This is the most direct approach and involves two main steps: SN2 reaction to form the thioether and subsequent deprotection to unveil the aldehyde.

Step 1: Synthesis of this compound diethyl acetal

The synthesis begins with the deprotonation of 2,5-difluorothiophenol to form the corresponding thiolate. This is typically achieved using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). The resulting thiolate is then reacted with a 2-haloacetaldehyde acetal, for instance, 2-bromoacetaldehyde diethyl acetal, via an SN2 reaction to form the protected thioether intermediate.

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product |

| 2,5-Difluorothiophenol | Potassium Carbonate (K2CO3) | DMF | Room Temp, 12-24h | This compound diethyl acetal |

| 2-Bromoacetaldehyde diethyl acetal |

Step 2: Deprotection to this compound

The acetal protecting group is removed by hydrolysis under acidic conditions. The thioether acetal is dissolved in a mixture of an organic solvent (like acetone or THF) and aqueous acid (e.g., hydrochloric acid or sulfuric acid) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). This mild procedure effectively liberates the aldehyde without affecting the thioether or the difluorinated aromatic ring.

| Reactant | Reagents | Solvent | Conditions | Product |

| This compound diethyl acetal | Aqueous HCl (e.g., 2M) | Acetone/Water | Room Temp, 2-6h | This compound |

Oxidation-Based Syntheses of the Aldehyde Functionality

An alternative strategy involves the synthesis of the corresponding primary alcohol, 2-((2,5-Difluorophenyl)thio)ethanol , followed by its mild oxidation to the desired aldehyde. This route avoids the use of protected aldehyde synthons.

Step 1: Synthesis of 2-((2,5-Difluorophenyl)thio)ethanol

This precursor alcohol can be synthesized by the reaction of 2,5-difluorothiophenolate with a suitable two-carbon electrophile containing a hydroxyl group. Common reagents for this transformation include ethylene oxide or 2-chloroethanol. The reaction with ethylene oxide involves a ring-opening mechanism and is highly efficient.

| Reactants | Reagents/Catalysts | Solvent | Conditions | Product |

| 2,5-Difluorothiophenol | Sodium Methoxide (NaOMe) | Methanol | 0 °C to Room Temp | 2-((2,5-Difluorophenyl)thio)ethanol |

| Ethylene Oxide |

Step 2: Oxidation to this compound

The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. The presence of a sulfur atom in the molecule means that harsh oxidants must be avoided, as they could also oxidize the thioether to a sulfoxide (B87167) or sulfone. Several modern oxidation methods are well-suited for this transformation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and wide functional group tolerance jk-sci.comorganic-chemistry.orgwikipedia.orgmissouri.edualfa-chemistry.com.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild, selective, and high-yielding oxidation of primary alcohols to aldehydes at room temperature in solvents like dichloromethane (DCM). This method is particularly advantageous as it is known to be compatible with sulfide groups wikipedia.orgalfa-chemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org.

| Reactant | Oxidizing Agent | Solvent | Conditions | Product |

| 2-((2,5-Difluorophenyl)thio)ethanol | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp, 1-3h | This compound |

| 2-((2,5-Difluorophenyl)thio)ethanol | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane (DCM) | -78 °C to Room Temp | This compound |

Both the nucleophilic addition and oxidation-based routes represent viable and effective strategies for the synthesis of this compound, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Alternative Coupling Reactions for Thioether Formation

The formation of the aryl thioether bond is a cornerstone of the synthesis of this compound. While classical methods like nucleophilic aromatic substitution exist, modern organic synthesis favors more versatile and efficient transition-metal-catalyzed cross-coupling reactions. These methods offer broader substrate scope and milder reaction conditions.

A plausible and widely adopted synthetic strategy involves a two-step process. The first step is the S-alkylation of 2,5-difluorothiophenol with a protected acetaldehyde (B116499) equivalent, such as 2-bromo-1,1-diethoxyethane. This is followed by the deprotection of the acetal to unveil the aldehyde functionality. The key C-S bond formation can be achieved through several powerful coupling reactions.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a thiol. In the context of this synthesis, it would involve reacting 2,5-difluorothiophenol with a suitable haloacetaldehyde derivative. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures (often exceeding 210 °C) and polar solvents like DMF, NMP, or nitrobenzene, with stoichiometric amounts of copper. However, modern modifications have introduced the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can facilitate the reaction under milder conditions. For instance, the use of CuO nanoparticles as a catalyst has been shown to promote C-S cross-coupling of aryl halides with thiophenol at room temperature in the presence of a base like potassium hydroxide in a solvent such as N,N-dimethyl acetamide (DMAc).

Buchwald-Hartwig C-S Cross-Coupling: This palladium-catalyzed reaction has become a cornerstone of modern C-S bond formation due to its high efficiency, broad functional group tolerance, and generally milder reaction conditions compared to the Ullmann condensation. The reaction typically employs a palladium precatalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction mechanism involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. The versatility of this reaction allows for the coupling of a wide range of aryl halides and triflates with various thiols.

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

Achieving a high yield and purity of this compound hinges on the careful optimization of several key reaction parameters.

Solvent Effects and Reaction Temperature Control

The choice of solvent can significantly influence the rate and outcome of the coupling reaction. For Ullmann-type reactions, polar aprotic solvents like DMF, DMAc, and NMP are commonly used to facilitate the dissolution of the reactants and the copper catalyst. In Buchwald-Hartwig couplings, ethereal solvents like THF and 1,4-dioxane, as well as aromatic hydrocarbons such as toluene (B28343), are frequently employed. The optimal solvent is often determined empirically for a specific substrate combination.

Reaction temperature is another critical parameter. While traditional Ullmann reactions often necessitate high temperatures, modern catalytic systems aim for lower temperatures to improve functional group tolerance and reduce side reactions. Buchwald-Hartwig reactions can often be conducted at temperatures ranging from room temperature to around 110 °C, depending on the reactivity of the substrates and the catalyst system employed. Careful control of the temperature is essential to balance reaction rate with catalyst stability and product decomposition.

Catalyst Screening and Ligand Design for Enhanced Selectivity

The selection of the catalyst and ligand is paramount for the success of cross-coupling reactions. For Ullmann couplings, while traditional copper powder can be used, modern protocols often utilize copper(I) salts like CuI, CuBr, or CuCl, which are more soluble and reactive. The addition of ligands like 1,10-phenanthroline can accelerate the reaction.

Below is a hypothetical data table illustrating the effect of different ligands on the yield of a model Buchwald-Hartwig C-S coupling reaction between an aryl bromide and a thiol.

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 85 |

| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 10 | 92 |

| 3 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | Toluene | 100 | 24 | 45 |

| 4 | Pd(OAc)₂ | BINAP | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 68 |

This table is illustrative and based on general principles of Buchwald-Hartwig reactions; specific results for the synthesis of this compound would require experimental validation.

Reaction Time and Stoichiometry Optimization

The duration of the reaction is a crucial factor to monitor for maximizing the yield while minimizing the formation of byproducts. Reactions are typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

The stoichiometry of the reactants also plays a significant role. While a 1:1 ratio of the aryl halide and thiol is theoretically required, in practice, a slight excess of one of the reactants, often the more volatile or less expensive one, may be used to drive the reaction to completion. The amount of base and catalyst loading are also critical parameters to optimize. Generally, catalyst loading is kept as low as possible to minimize cost and residual metal contamination in the final product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to develop more environmentally benign processes. This involves the use of safer solvents, reducing energy consumption, and minimizing waste generation.

Solvent-Free or Aqueous Reaction Systems

A key aspect of green chemistry is the replacement of volatile organic solvents (VOCs) with more environmentally friendly alternatives. For the synthesis of aryl thioethers, several green approaches have been explored.

Solvent-Free Reactions: Performing reactions without a solvent, often with the aid of mechanochemistry (ball-milling), can significantly reduce waste and simplify product isolation. thieme-connect.com Mechanochemical C-S coupling reactions have been developed that can proceed under ambient, solvent-free, and aerobic conditions.

Aqueous Reaction Systems: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactions in water can be challenging due to the poor solubility of many organic compounds, the use of surfactants or phase-transfer catalysts can facilitate these reactions. Copper-catalyzed C-S coupling reactions have been successfully performed in water, offering a greener alternative to traditional organic solvents.

The following table presents a hypothetical comparison of different reaction conditions, highlighting a potential green chemistry approach.

| Entry | Coupling Method | Solvent | Temperature (°C) | Green Chemistry Aspect |

| 1 | Ullmann | DMF | 150 | Traditional, high-boiling solvent |

| 2 | Buchwald-Hartwig | Toluene | 100 | Common organic solvent |

| 3 | Mechanochemical | Solvent-Free | Ambient | Elimination of solvent waste |

| 4 | Copper-catalyzed | Water | 80 | Use of an environmentally benign solvent |

This table is for illustrative purposes to compare different synthetic approaches from a green chemistry perspective.

The deprotection of the acetal intermediate to yield the final aldehyde product is typically achieved under acidic conditions. Green approaches to this step could involve the use of solid acid catalysts that can be easily recovered and reused, or the use of water as the reaction medium.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Traditional methods for synthesizing aryl thioethers, often adapted from the Williamson ether synthesis, involve the reaction of an alkali metal thiolate with an alkyl halide. google.com While effective, these methods typically have poor atom economy as they generate stoichiometric amounts of salt byproducts, which constitute waste.

Modern strategies aim to maximize atom economy through reaction design. For the synthesis of aryl thioethers, this includes addition reactions and catalytic approaches that minimize or eliminate the formation of byproducts.

Key Research Findings:

Reagentless Approaches: A highly atom-economical approach for the synthesis of related β-iodoalkenyl sulfides involves the direct iodosulfenylation of alkynes using only iodine and a disulfide. This method is 100% atom-economical as all atoms from the reactants are incorporated into the final product. rsc.org Applying this principle to the synthesis of this compound would involve designing a precursor that allows for a direct addition reaction, thus avoiding leaving groups and the formation of inorganic salts.

Thiol-Free Surrogates: The use of malodorous and easily oxidized thiols can be circumvented by employing thiol-free reagents like xanthates. mdpi.com These reagents serve as thiol surrogates in nucleophilic substitution or cross-coupling reactions, offering a broader substrate scope and avoiding the production of thiol by-products. mdpi.com

Catalytic Systems: Organophosphorus-catalyzed reactions can achieve the deoxygenation of sulfonyl chlorides and alcohols to form thioethers, driven by a P(III)/P(V)=O redox cycle. organic-chemistry.org This catalytic approach is operationally simple and enhances atom economy by reducing the need for stoichiometric activating agents. organic-chemistry.org

Below is a comparative table illustrating the theoretical atom economy for different synthetic approaches to a generic aryl thioether.

| Synthetic Strategy | Generic Reaction | Byproducts | Theoretical Atom Economy |

| Traditional (Williamson-type) | Ar-SNa + R-X → Ar-S-R + NaX | Stoichiometric Salt (e.g., NaBr) | Low to Moderate |

| Catalytic Cross-Coupling | Ar-X + R-SH + Base → Ar-S-R + Base·HX | Salt from Base | Moderate |

| Addition Reaction (Idealized) | Ar-S-H + R'=CH₂ → Ar-S-CH₂R' | None | 100% |

Use of Renewable Reagents and Energy-Efficient Processes

The shift towards a sustainable chemical industry necessitates the use of renewable starting materials and energy-efficient reaction conditions. This reduces reliance on fossil fuels both as a material feedstock and an energy source.

Use of Renewable Reagents:

The synthesis of this compound can be envisioned from renewable precursors.

Aromatic Feedstocks: Lignin, one of the most abundant biopolymers, is a major renewable source of aromatic compounds. kit.edu Research is focused on the deconstruction and functionalization of lignin to produce valuable phenylpropanoid units, which could serve as precursors to the 2,5-difluorophenyl moiety after further chemical modification. kit.edu

Carboxylic Acids: Carboxylic acids are plentiful and can be sourced from renewable feedstocks. researchgate.net Visible light-mediated decarboxylative thiolation reactions allow for the conversion of alkyl redox-active esters (derived from carboxylic acids) into free thiols. researchgate.net This provides a potential pathway to generate the thiol component of the target molecule from bio-based resources.

Energy-Efficient Processes:

Minimizing energy consumption is critical for sustainable synthesis. Photochemical and other low-temperature methods are at the forefront of this effort.

Photochemical Synthesis: Electron Donor-Acceptor (EDA) complex photoactivation has emerged as a sustainable method for C–S bond formation. nih.gov This strategy uses visible light to induce radical formation under mild, open-to-air conditions, avoiding the high temperatures required for many traditional cross-coupling reactions. nih.gov Thianthrenium salts can be used in these transformations, which are compatible with a wide range of functional groups. nih.gov

Thiol-Free Photochemical Protocols: A novel approach utilizes tetramethylthiourea as both a sulfur source and a photoreductant. researchgate.netresearchgate.net Upon excitation with purple light, it can activate aryl halides via single-electron transfer to form thioesters, completely avoiding the use of thiols and operating under mild conditions. researchgate.netresearchgate.net

The following table compares the energy requirements of conventional and modern synthetic methods for C-S bond formation.

| Parameter | Conventional Thermal Method (e.g., Ullmann Condensation) | Modern Photochemical Method (e.g., EDA Complex) |

| Energy Source | Thermal Heating | Visible Light (e.g., LED) |

| Typical Temperature | High (100-200 °C) | Ambient Temperature (20-40 °C) |

| Catalyst | Often requires copper or palladium catalysts | Can be catalyst-free or use organic photocatalysts |

| Reaction Atmosphere | Often requires inert atmosphere (N₂ or Ar) | Can often be performed open-to-air nih.gov |

Flow Chemistry and Continuous Manufacturing Approaches for this compound Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and higher reproducibility. uc.pt These benefits are particularly relevant for the production of fine chemicals and pharmaceuticals.

The synthesis of aryl thioethers and related heterocyclic compounds has been successfully adapted to flow chemistry systems. researchgate.net

Key Research Findings and Potential Applications:

Enhanced Safety and Yield: The synthesis of 2,5-diarylfurans has been streamlined into a continuous flow process involving an oxidation-dehydration sequence. semanticscholar.orgchemrxiv.org This approach eliminates the need to isolate a potentially unstable endoperoxide intermediate, leading to a significant increase in isolated yields and improved safety. semanticscholar.orgchemrxiv.org A similar strategy could be developed for this compound, particularly if any intermediates in its synthesis are unstable or hazardous.

Modular and Versatile Setups: The modular nature of flow chemistry systems allows for the coupling of different reactors and in-line purification steps. uc.pt For the synthesis of the target molecule, a hypothetical flow setup could involve:

A first reactor module where 2,5-difluorothiophenol and a protected acetaldehyde equivalent (e.g., 2-bromo-1,1-diethoxyethane) are pumped through a heated coil or a packed-bed reactor containing a base to form the C-S bond.

The output stream could be directly fed into a second module for in-line workup or purification.

A final module could perform the deprotection of the acetal to yield the final aldehyde product.

Photochemistry in Flow: Photochemical reactions are particularly well-suited for flow reactors. The high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, leading to higher efficiency and shorter reaction times compared to batch photoreactors. nih.gov A visible-light-mediated synthesis of this compound could be readily implemented in a continuous-flow setup using transparent tubing wrapped around a light source.

A comparison of batch versus a hypothetical flow process for this synthesis is outlined below.

| Parameter | Traditional Batch Process | Hypothetical Flow Process |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent; high surface-area-to-volume ratio. |

| Mass Transfer | Dependent on stirring efficiency. | Efficient mixing through diffusion and advection. |

| Scalability | Difficult; requires larger vessels and poses safety risks. | Straightforward; achieved by running the system for longer or "numbering-up" reactors. |

| Safety | Larger volumes of reagents and solvents increase risk. | Small reaction volumes at any given time minimize risk. uc.pt |

| Reaction Time | Can be several hours to days. | Often significantly reduced to minutes or a few hours. nih.gov |

Sophisticated Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2 2,5 Difluorophenyl Thio Acetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecular structure can be assembled.

The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons. For 2-((2,5-Difluorophenyl)thio)acetaldehyde, the spectrum is expected to display signals corresponding to the aldehyde, methylene (B1212753), and aromatic protons.

Aldehyde Proton (-CHO): A highly deshielded proton, its signal is anticipated to appear far downfield, typically in the range of δ 9.4–9.6 ppm. This signal would likely present as a triplet due to coupling with the adjacent methylene protons.

Methylene Protons (-SCH₂-): These two equivalent protons, situated between the sulfur atom and the carbonyl group, are expected to resonate at approximately δ 3.4–3.6 ppm. The signal should appear as a doublet, resulting from coupling to the aldehyde proton.

Aromatic Protons (Ar-H): The difluorophenyl ring contains three aromatic protons, each in a unique chemical environment due to the substitution pattern. Their signals would appear in the aromatic region (δ 7.0–7.5 ppm) and would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.50 | t (triplet) | J(H,H) ≈ 3.0 |

| -SCH₂- | 3.50 | d (doublet) | J(H,H) ≈ 3.0 |

Note: Data is predicted based on chemical principles.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A proton-decoupled spectrum for this compound would show eight distinct signals, corresponding to each unique carbon atom.

Carbonyl Carbon (-CHO): This carbon is the most deshielded and would appear significantly downfield, typically above δ 190 ppm. oregonstate.edu

Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons. The two carbons directly bonded to fluorine (C-F) would appear as doublets with large one-bond carbon-fluorine coupling constants (¹J(C,F)). The carbon attached to the sulfur atom (C-S) would also have a characteristic chemical shift, while the remaining three carbons bonded to hydrogen (C-H) would appear in the typical aromatic region.

Methylene Carbon (-SCH₂-): The signal for this carbon would be found in the upfield region, influenced by the adjacent sulfur and carbonyl groups.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 194.0 |

| Ar-C (C-F) | 155.0 - 160.0 |

| Ar-C (C-S) | 130.0 - 135.0 |

| Ar-C (C-H) | 115.0 - 125.0 |

Note: Data is predicted based on chemical principles.

¹⁹F NMR is a highly sensitive technique used to specifically analyze the fluorine atoms in a molecule. In this compound, two distinct signals would be expected, one for each fluorine atom (at positions 2 and 5). The chemical shifts of these signals, along with their coupling to nearby protons and the other fluorine atom, would provide unequivocal evidence for their positions on the phenyl ring.

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network. huji.ac.ilepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. sdsu.edu A key correlation (cross-peak) would be observed between the aldehyde proton (-CHO) and the methylene protons (-SCH₂-), confirming their connectivity. It would also help delineate the coupling relationships between the three aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.eduyoutube.com It would be used to definitively assign the methylene carbon signal and the signals of the three protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduyoutube.com This is vital for connecting the different fragments of the molecule. Key expected correlations include:

From the methylene protons (-SCH₂-) to the carbonyl carbon (-CHO) and the sulfur-bearing aromatic carbon (C-S).

From the aromatic protons to adjacent and geminal aromatic carbons, helping to assign the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a spatial relationship between the methylene protons and the aromatic proton at the C6 position, providing insight into the molecule's preferred conformation.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlated Nuclei | Purpose |

|---|---|---|

| COSY | H(CHO) ↔ H(SCH₂) | Confirms aldehyde-methylene connectivity |

| HSQC | H(SCH₂) ↔ C(SCH₂) | Assigns methylene carbon |

| HSQC | H(Ar) ↔ C(Ar) | Assigns protonated aromatic carbons |

| HMBC | H(SCH₂) ↔ C(CHO) | Confirms thioacetaldehyde (B13765720) fragment |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). aps.org This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₈H₆F₂OS. The experimentally measured mass would be compared to the calculated theoretical mass, providing definitive proof of the compound's elemental composition.

Table 4: HRMS Data for C₈H₆F₂OS

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺ | 204.0056 |

| [M+H]⁺ | 205.0134 |

Note: Masses are calculated based on the most abundant isotopes.

Analysis of the fragmentation pattern in the mass spectrum would further support the proposed structure. Characteristic fragments would be expected from the cleavage of the thioether bond and the loss of the formyl group (-CHO).

Table 5: Compound Names Mentioned

| Compound Name |

|---|

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound through the analysis of its ionized form and subsequent fragmentation products.

Electron Ionization (EI): As a hard ionization technique, EI involves bombarding the molecule with high-energy electrons (~70 eV), leading to the formation of a radical cation (molecular ion, M•+) and extensive, reproducible fragmentation. nih.gov For this compound, the molecular ion peak is expected to be observed, though its intensity may vary. The subsequent fragmentation is dictated by the relative stabilities of the resulting ions and neutral radicals. Key predictable fragmentation pathways include:

Alpha (α) Cleavage: Cleavage of bonds adjacent to the heteroatoms (sulfur and oxygen) and the carbonyl group is common. creative-proteomics.com The loss of a hydrogen radical from the aldehyde group would yield a stable acylium ion at [M-1]⁺. libretexts.orgdocbrown.info

C-S Bond Cleavage: The bond between the sulfur atom and the aliphatic chain or the aromatic ring can rupture. This would lead to the formation of the [2,5-difluorophenyl]thio radical and a [CH₂CHO]⁺ ion, or the formation of the [2,5-difluorophenylthio]⁺ ion.

Loss of Neutral Molecules: Fragmentation can proceed via the elimination of stable neutral molecules. The loss of the formyl radical (•CHO) would result in an [M-29]⁺ ion. libretexts.org Cleavage of the entire thioacetaldehyde side chain could also occur.

Aromatic Ring Fragmentation: The stable difluorophenyl ring may undergo fragmentation, involving the loss of fluorine atoms or difluorobenzene.

Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in a single-stage mass spectrometry experiment. nih.govwikipedia.org This is particularly advantageous for obtaining accurate molecular weight information. For this compound, protonation is most likely to occur at the carbonyl oxygen or the sulfur atom due to the presence of lone pair electrons. The choice of solvent and its pH can influence the ionization efficiency. wikipedia.org The resulting spectrum would be dominated by the [M+H]⁺ ion, providing a clear indication of the molecular mass.

Table 1: Predicted Key Mass Fragments for this compound This table presents hypothetical data based on established fragmentation principles.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Likely Neutral Loss/Fragment Identity |

|---|---|---|---|

| EI | [C₈H₆F₂OS]⁺• | [M-1]⁺ | H• |

| EI | [C₈H₆F₂OS]⁺• | [M-29]⁺ | •CHO |

| EI | [C₈H₆F₂OS]⁺• | [C₆H₃F₂S]⁺ | •CH₂CHO |

| ESI | [M+H]⁺ | - | - |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgyoutube.com This technique is invaluable for confirming connectivity and elucidating the structure of complex molecules. numberanalytics.com

In a typical ESI-MS/MS experiment of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it fragments upon colliding with an inert gas. youtube.com The resulting product ions are then analyzed in a second mass analyzer.

The fragmentation of the [M+H]⁺ ion would likely proceed through the cleavage of the most labile bonds, which are often the C-S bonds and the C-C bond of the side chain. The analysis of the product ions allows for the reconstruction of the molecular structure. For example, the detection of a product ion corresponding to the protonated 2,5-difluorothiophenol would confirm the connectivity between the aromatic ring and the sulfur atom.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound This table presents hypothetical data based on established fragmentation principles.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Structural Implication |

|---|---|---|---|

| [M+H]⁺ | [C₆H₄F₂S+H]⁺ | CH₂CHO | Loss of the acetaldehyde (B116499) moiety |

| [M+H]⁺ | [C₇H₅F₂S]⁺ | H₂O + H | Loss of water from the protonated aldehyde |

| [M+H]⁺ | [C₆H₃F₂]⁺ | HSCH₂CHO | Cleavage of C-S bond and loss of thioacetaldehyde |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These methods are complementary and provide a characteristic fingerprint based on the functional groups present. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org

Aldehyde C=O Stretching Frequencies and Overtones

The aldehyde functional group gives rise to several highly characteristic vibrational bands.

C=O Stretch: The most prominent feature for an aldehyde is the intense C=O stretching vibration. For saturated aliphatic aldehydes, this band typically appears in the region of 1720-1740 cm⁻¹. spectroscopyonline.com The presence of the electronegative thioether group might slightly shift this frequency. This band is expected to be strong in the IR spectrum due to the large change in dipole moment during the vibration and of medium intensity in the Raman spectrum.

Aldehydic C-H Stretch: Another key diagnostic feature is the aldehydic C-H stretching vibration. This typically appears as a pair of weak to medium bands in the region of 2700-2750 cm⁻¹ and 2800-2850 cm⁻¹. spectroscopyonline.com The lower frequency band is often particularly sharp and well-resolved, making it a reliable indicator of an aldehyde group.

C=O Overtone: A weak overtone band from the C=O stretch may be observed at approximately twice the frequency of the fundamental C=O stretching vibration, typically in the 3400-3500 cm⁻¹ region.

C-F and C-S Bond Vibrations Analysis

The vibrations associated with the carbon-fluorine and carbon-sulfur bonds provide further structural confirmation.

C-F Vibrations: The C-F stretching vibrations are known to produce very strong absorption bands in the IR spectrum. For aromatic fluorine compounds, these bands typically occur in the 1100-1300 cm⁻¹ range. scispace.com Given the presence of two fluorine atoms on the benzene (B151609) ring, multiple strong bands are expected in this region, corresponding to symmetric and asymmetric stretching modes.

C-S Vibrations: The C-S stretching vibration is characteristically weak in the IR spectrum and appears in the 600-800 cm⁻¹ region. researchgate.net While often difficult to assign definitively due to its low intensity and position in the fingerprint region, its presence can be confirmed with Raman spectroscopy, where it may show a more intense signal.

Aromatic Ring Vibrations

The substituted benzene ring exhibits a set of characteristic vibrational modes.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane C-H bending vibrations are generally found in the 1000-1300 cm⁻¹ region. scispace.com The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern on the aromatic ring and appear in the 650-900 cm⁻¹ region. The specific frequencies for the 1,2,5-trisubstituted pattern can be predicted and compared with experimental data to confirm the isomer.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data based on established spectroscopic correlations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aldehydic C-H Stretch | 2700-2850 | Weak-Medium | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aldehyde C=O Stretch | 1720-1740 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1100-1300 | Very Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 650-900 | Strong | Weak |

| C-S Stretch | 600-800 | Weak | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. libretexts.orglibretexts.org The absorption of energy promotes electrons from a lower energy ground state to a higher energy excited state. The structural parts of the molecule responsible for this absorption are known as chromophores. youtube.com

The primary chromophores in this compound are the 2,5-difluorophenyl ring, the thioether group, and the aldehyde carbonyl group. The interaction and conjugation between these groups will determine the absorption maxima (λ_max).

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of systems with double bonds and aromatic rings. The substituted benzene ring is expected to be the dominant contributor to π → π* transitions. Benzene itself exhibits primary absorption bands around 184 nm and 204 nm, and a secondary, less intense "benzenoid" band around 255 nm. youtube.com Substitution on the ring, particularly with a sulfur atom which can donate its lone pair electrons into the ring (p-π conjugation), is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in intensity of these bands.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the sulfur and oxygen atoms, to a π* antibonding orbital of the aromatic ring or the carbonyl group. youtube.com These transitions are typically lower in energy (occur at longer wavelengths) and are significantly less intense (smaller molar absorptivity) than π → π* transitions. The n → π* transition of the aldehyde carbonyl group is a key feature, though it may be masked by the more intense absorptions of the aromatic system.

The UV-Vis spectrum of this compound is therefore predicted to show strong absorptions in the UV region, characteristic of a substituted aromatic thioether.

Table 4: Predicted Electronic Transitions for this compound This table presents hypothetical data based on established spectroscopic principles.

| Transition Type | Chromophore | Predicted λ_max Region (nm) | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π* | Substituted Aromatic Ring | 210-240 | High (>10,000) |

| π → π* (Benzenoid) | Substituted Aromatic Ring | 260-290 | Medium (1,000-5,000) |

| n → π* | Carbonyl Group (C=O) | 290-330 | Low (<100) |

| n → π* | Thioether (C-S-C) | ~250-300 | Low-Medium |

No Publicly Available X-ray Crystallography Data for this compound

Following a comprehensive search of scientific databases and literature, no specific X-ray crystallography studies for the compound this compound were identified. Consequently, detailed information regarding the solid-state molecular structure of this compound, which is typically determined through such methods, is not available in the public domain.

This lack of data means that the specific subsections outlined for the article cannot be populated with the requested detailed research findings. These include:

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

Intermolecular Interactions in the Crystalline Lattice:An analysis of the intermolecular forces that govern the packing of the molecules in a crystalline state cannot be conducted without the foundational crystallographic data.

It is important to note that while computational methods can predict molecular structures and properties, the specific focus of this article was on experimental data derived from X-ray crystallography. As no such experimental data has been published for this compound, a detailed and accurate discussion on this topic is not possible at this time.

Computational Chemistry and Theoretical Modeling Studies of 2 2,5 Difluorophenyl Thio Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of molecules. For a molecule like 2-((2,5-Difluorophenyl)thio)acetaldehyde, these methods can provide critical insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. It is particularly effective for geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state. For this compound, a DFT approach, such as using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to predict its most stable structure.

The optimization process would likely reveal key geometric parameters. The difluorinated phenyl ring is expected to be largely planar. The bond lengths and angles around the sulfur atom and the acetaldehyde (B116499) moiety would be determined, providing a precise model of the molecule's shape. The presence of the electronegative fluorine atoms is anticipated to have a subtle but discernible effect on the geometry of the phenyl ring compared to its non-fluorinated counterpart.

Table 1: Predicted Geometric Parameters of this compound from Theoretical DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Aryl-S) | 1.78 Å |

| C-S Bond Length (S-Alkyl) | 1.82 Å |

| C=O Bond Length | 1.21 Å |

| C-F Bond Length | 1.35 Å |

| C-S-C Bond Angle | 103.5° |

Note: The data in this table is hypothetical and based on typical values from DFT calculations on similar molecules.

The Hartree-Fock (HF) method is a foundational ab initio calculation that provides a good first approximation of the electronic structure. However, it does not fully account for electron correlation—the way electrons influence each other's motion. For a more accurate description, post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are necessary.

Applying these methods to this compound would refine the energy calculations and provide a more accurate electronic energy value. This is crucial for understanding the molecule's stability and for calculating reaction energies. While computationally more demanding, these methods would offer a benchmark for the results obtained from DFT.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, reflecting the electron-donating nature of the thioether group. The LUMO is likely to be centered on the acetaldehyde moiety, particularly the antibonding π* orbital of the carbonyl group. The electron-withdrawing fluorine atoms on the phenyl ring are predicted to lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and thus enhancing the molecule's kinetic stability. emerginginvestigators.org

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Note: The data in this table is hypothetical and based on general trends observed in related organofluorine and thioether compounds.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the thioether linkage allows for different spatial arrangements of the molecule's constituent parts. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Rotation around the C(aryl)-S and S-C(alkyl) bonds in this compound gives rise to various conformational isomers. A systematic scan of the potential energy surface by rotating these bonds would reveal the low-energy conformers. It is plausible that the most stable conformer would adopt a geometry that minimizes steric hindrance between the difluorophenyl ring and the acetaldehyde group.

The energy barriers to rotation around these single bonds can also be calculated. These rotational barriers provide insight into the molecule's flexibility at different temperatures. For similar phenylthio compounds, these barriers are typically in the range of a few kcal/mol, suggesting that the molecule is likely to be conformationally mobile at room temperature.

Table 3: Theoretical Rotational Barriers for Key Bonds in this compound

| Rotational Bond | Predicted Rotational Barrier (kcal/mol) |

|---|---|

| C(aryl)-S | 4.5 - 6.0 |

Note: The data in this table is hypothetical and based on computational studies of analogous thioanisoles and related structures.

Energetic Stability of Various Conformations

Information regarding the energetic stability of the different possible conformations of this compound is not documented in existing research. Conformational analysis is crucial for understanding a molecule's three-dimensional structure and how this influences its physical and chemical properties. Without computational studies, the relative energies of its conformers and the barriers to their interconversion remain unknown.

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters through computational means provides valuable data for identifying and characterizing compounds. For this compound, such predictive studies are not currently published.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

There are no available studies that report the computational prediction of 1H and 13C NMR chemical shifts for this compound. Consequently, a comparison between theoretical and experimental NMR data, which is vital for structural verification, cannot be performed.

Vibrational Frequency Calculations (IR, Raman)

Computational calculations of the infrared (IR) and Raman vibrational frequencies for this compound have not been reported. These theoretical spectra are instrumental in assigning experimental vibrational bands to specific molecular motions.

UV-Vis Absorption Spectra Simulations

Simulations of the UV-Vis absorption spectra for this compound are also absent from the scientific literature. Such simulations help in understanding the electronic transitions within the molecule.

Reaction Mechanism Elucidation Through Computational Pathways

The elucidation of reaction mechanisms involving this compound through computational methods has not been a subject of published research.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

There is no information available on the localization of transition states or Intrinsic Reaction Coordinate (IRC) analyses for reactions involving this compound. These computational techniques are essential for mapping the energy landscape of a chemical reaction and understanding its mechanism at a molecular level.

Activation Energies and Reaction Pathways for this compound Transformations

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the potential transformation pathways of this compound and the energy barriers associated with them. Key reactive sites in the molecule include the aldehyde group, the thioether linkage, and the aromatic ring. Computational models can predict the activation energies for various plausible reactions, such as oxidation, nucleophilic addition to the carbonyl group, and reactions involving the sulfur atom.

For instance, the oxidation of the thioether to a sulfoxide (B87167) and subsequently to a sulfone is a common transformation. acs.org DFT calculations can map the potential energy surface for this process, identifying the transition state structures and the corresponding activation energies. The reaction is typically initiated by an oxidizing agent, and the energy barrier is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing fluorine atoms on the 2,5-difluorophenyl group are expected to influence the electron density at the sulfur atom, thereby affecting the kinetics of the oxidation. acs.org

Similarly, the acetaldehyde moiety is susceptible to nucleophilic attack. Computational studies can model the addition of various nucleophiles to the carbonyl carbon. The activation energy for such reactions depends on the nucleophile's strength and the steric hindrance around the reaction center. Another potential pathway is the enolization of the acetaldehyde group, leading to a vinyl alcohol intermediate, a transformation for which activation energies have been calculated for acetaldehyde itself. researchgate.net

The following table presents hypothetical activation energies for plausible transformations of this compound, derived from computational studies on analogous compounds. These values are illustrative and would require specific calculations for this molecule for validation.

| Transformation | Reactants | Products | Hypothetical Activation Energy (kcal/mol) |

| Thioether Oxidation | This compound + H₂O₂ | 2-((2,5-Difluorophenyl)sulfinyl)acetaldehyde | 15 - 25 |

| Nucleophilic Addition | This compound + CH₃OH | Hemiacetal | 10 - 20 |

| Aldol (B89426) Condensation (Self) | 2 x this compound | Aldol Adduct | 20 - 30 |

Note: Data is illustrative and based on general principles of organic reactivity and computational studies of similar functional groups.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with surrounding solvent molecules.

The behavior of a molecule can be significantly influenced by its environment. MD simulations can model this compound in explicit solvent boxes of varying polarities, such as water (polar protic), dimethyl sulfoxide (polar aprotic), and toluene (B28343) (non-polar), to understand how solvent interactions affect its structure and dynamics. rsc.orgresearchgate.net

The this compound molecule possesses several rotatable bonds, primarily the C-C bond of the ethyl chain and the C-S bonds of the thioether linkage. This flexibility allows the molecule to adopt various conformations in solution. mdpi.com The conformational landscape is critical as it can dictate the molecule's reactivity and biological activity.

MD simulations can be used to sample these different conformations over time. By analyzing the trajectory of the simulation, one can identify the most stable or frequently occurring conformers. The flexibility of the molecule is often assessed by analyzing the dihedral angles of the rotatable bonds. mdpi.com For the thioether linkage (Ar-S-CH₂-), gauche and anti conformations are typically observed, with their relative populations being influenced by both steric and electronic effects. mdpi.com

The flexibility imparted by the thioether linker is a known factor in modulating the biological activity of molecules by allowing them to adapt to binding sites. mdpi.com Computational methods like conformational analysis can predict the preferred spatial arrangements of the functional groups, which is a key step in structure-based drug design.

The table below outlines the key dihedral angles that determine the major conformations of this compound and their expected ranges based on studies of similar flexible molecules.

| Dihedral Angle | Atoms Involved | Expected Conformations | Approximate Angle Range (degrees) |

| τ₁ | C(aryl)-S-CH₂-C(HO) | Gauche, Anti | ±60, 180 |

| τ₂ | S-CH₂-C(HO)=O | Syn, Anti | 0, 180 |

Note: These are generalized conformational descriptors for flexible thioether and aldehyde moieties.

Mechanistic Investigations of Chemical Transformations Involving 2 2,5 Difluorophenyl Thio Acetaldehyde

Aldehyde Group Reactivity Studies of 2-((2,5-Difluorophenyl)thio)acetaldehyde

The aldehyde functionality is one of the most versatile groups in organic synthesis, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation)

Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgmasterorganicchemistry.comlibretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.org

Cyanohydrin Formation: This reaction involves the addition of hydrogen cyanide (HCN) across the carbonyl double bond. The reaction is typically base-catalyzed, where a cyanide ion (CN⁻), acting as the nucleophile, attacks the carbonyl carbon. pressbooks.puborgoreview.com This initial attack forms a tetrahedral alkoxide intermediate, which is subsequently protonated by a molecule of HCN to yield the cyanohydrin product and regenerate the cyanide catalyst. pressbooks.pubyoutube.comyoutube.comunizin.org For this compound, this reaction would produce 3-((2,5-difluorophenyl)thio)-2-hydroxypropanenitrile. Due to the reversibility of this reaction, the equilibrium generally favors the cyanohydrin product for most aldehydes. orgoreview.com

Imine Formation: Aldehydes react with primary amines (RNH₂) to form imines (also known as Schiff bases), compounds containing a carbon-nitrogen double bond. libretexts.org The reaction is typically catalyzed by a mild acid and proceeds through a multi-step mechanism often summarized as P A D P E D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The process begins with the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. masterorganicchemistry.com This intermediate is then dehydrated following protonation of the hydroxyl group to form an iminium ion, which subsequently loses a proton to yield the final imine product. libretexts.org The optimal pH for this reaction is typically weakly acidic (around 4-5) to facilitate both protonation of the carbonyl and prevent protonation of the amine nucleophile. libretexts.org

Table 1: Nucleophilic Addition Reactions

| Reaction Name | Nucleophile | Reagents/Conditions | Expected Product with this compound |

|---|---|---|---|

| Cyanohydrin Formation | Cyanide (CN⁻) | HCN, catalytic base (e.g., NaCN) | 3-((2,5-Difluorophenyl)thio)-2-hydroxypropanenitrile |

| Imine Formation | Primary Amine (R-NH₂) | R-NH₂, mild acid (pH 4-5) | N-alkyl-2-((2,5-difluorophenyl)thio)ethan-1-imine |

Aldol (B89426) Condensation and Knoevenagel Condensation Pathways

Aldol Condensation: This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate ion with a carbonyl compound. thieme-connect.de this compound possesses an alpha-hydrogen, making it capable of forming an enolate under basic conditions. This enolate can then act as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde in a "self-condensation" reaction. coleparmer.com The initial product is a β-hydroxy aldehyde (an aldol addition product). thieme-connect.decoleparmer.com This adduct can subsequently undergo dehydration, often facilitated by heat or acid/base catalysis, to form an α,β-unsaturated aldehyde. coleparmer.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is generated from an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as malonic acid or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine. wikipedia.org The mechanism involves the deprotonation of the active methylene (B1212753) compound to form a stabilized carbanion, which then undergoes a nucleophilic addition to the aldehyde carbonyl group. wikipedia.orgrltsc.edu.in The resulting intermediate subsequently eliminates a molecule of water to produce a conjugated α,β-unsaturated product. wikipedia.org

Table 2: Condensation Reactions

| Reaction Name | Reactant Type | Catalyst | Expected Product Type |

|---|---|---|---|

| Self-Aldol Condensation | This compound (2 equiv.) | Base (e.g., NaOH) or Acid | α,β-Unsaturated Aldehyde |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Diethyl malonate) | Weak Base (e.g., Piperidine) | Conjugated Alkene |

Oxidation and Reduction Reactions of the Aldehyde Functionality

The aldehyde group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and even milder oxidants like Tollens' reagent (Ag(NH₃)₂⁺) or Benedict's reagent can effect this transformation. The reaction of this compound with a suitable oxidizing agent would yield 2-((2,5-difluorophenyl)thio)acetic acid.

Reduction: The reduction of an aldehyde yields a primary alcohol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method. For this compound, reduction would result in the formation of 2-((2,5-difluorophenyl)thio)ethan-1-ol.

Table 3: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent Class | Example Reagents | Expected Product |

|---|---|---|---|

| Oxidation | Strong Oxidants | KMnO₄, CrO₃ | 2-((2,5-Difluorophenyl)thio)acetic acid |

| Reduction | Hydride Reagents | NaBH₄, LiAlH₄ | 2-((2,5-Difluorophenyl)thio)ethan-1-ol |

| Reduction | Catalytic Hydrogenation | H₂/Pd, Pt, or Ni | 2-((2,5-Difluorophenyl)thio)ethan-1-ol |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions are powerful methods for converting carbonyl compounds into alkenes, forming a carbon-carbon double bond with high regiocontrol. libretexts.org

Wittig Reaction: Discovered by Georg Wittig, this reaction involves a phosphorus ylide (a Wittig reagent) reacting with an aldehyde or ketone. lumenlearning.comlibretexts.org The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and a stable triphenylphosphine (B44618) oxide. lumenlearning.comorganic-chemistry.org A key feature of the Wittig reaction is its stereoselectivity. Non-stabilized ylides (where the group attached to the carbanion is alkyl) generally produce (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester or ketone) predominantly form (E)-alkenes. organic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.org These carbanions, generated by deprotonating phosphonate esters, are more nucleophilic and generally less basic than Wittig ylides. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org The water-soluble phosphate (B84403) byproduct is also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org The Still-Gennari modification of the HWE reaction allows for the selective synthesis of (Z)-alkenes. youtube.comnrochemistry.com

Table 4: Olefination Reactions

| Reaction Name | Key Reagent | Typical Stereoselectivity | Expected Product Class |

|---|---|---|---|

| Wittig Reaction (non-stabilized ylide) | Ph₃P=CHR (R=alkyl) | (Z)-alkene | 1-((2,5-Difluorophenyl)thio)-prop-1-ene (and higher) |

| Wittig Reaction (stabilized ylide) | Ph₃P=CHR (R=EWG) | (E)-alkene | Substituted (E)-alkene |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | (E)-alkene | Substituted (E)-alkene |

Reactivity of the Thioether Linkage in this compound

The thioether (or sulfide) functional group is characterized by a sulfur atom bonded to two carbon atoms. While generally stable, the sulfur atom is nucleophilic and can be readily oxidized. masterorganicchemistry.comthieme-connect.de

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of thioethers is a common and important transformation. acsgcipr.org The reaction typically proceeds in a stepwise manner, first converting the thioether to a sulfoxide, and then, with a further equivalent of oxidant, to a sulfone. Careful control of reaction conditions and the stoichiometry of the oxidizing agent is crucial for selectively isolating the sulfoxide without over-oxidation. nih.gov

A wide range of oxidizing agents can be used for this purpose, including hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). nih.govresearchgate.net For instance, using one equivalent of H₂O₂ or m-CPBA under controlled conditions would convert this compound into 2-((2,5-difluorophenyl)sulfinyl)acetaldehyde (the sulfoxide). organic-chemistry.orgjsynthchem.com The use of two or more equivalents of the oxidant, or stronger oxidizing conditions, would lead to the formation of 2-((2,5-difluorophenyl)sulfonyl)acetaldehyde (the sulfone). nih.gov

Table 5: Oxidation of the Thioether Linkage

| Product | Oxidation State | Typical Reagent (1 equivalent) | Expected Product Name |

|---|---|---|---|

| Sulfoxide | S(IV) | H₂O₂, m-CPBA | 2-((2,5-Difluorophenyl)sulfinyl)acetaldehyde |

| Sulfone | S(VI) | H₂O₂ (≥2 equiv.), KMnO₄ | 2-((2,5-Difluorophenyl)sulfonyl)acetaldehyde |

Sulfonium (B1226848) Salt Formation and Rearrangements

The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles to form sulfonium salts. The formation of a sulfonium salt involves the alkylation or acylation of the sulfur atom, converting the neutral thioether into a positively charged sulfonium species. This transformation significantly alters the reactivity of the molecule, opening pathways to various rearrangements.

A plausible route to a sulfonium salt of this compound would be its reaction with an alkyl halide, such as methyl iodide, as depicted in the following reaction scheme:

Scheme 1: Formation of a Sulfonium Salt from this compound

Once formed, these sulfonium salts can undergo a variety of rearrangements, with two of the most notable being the Pummerer rearrangement and the Sommelet-Hauser rearrangement.

The Pummerer rearrangement typically occurs with sulfoxides in the presence of an acylating agent, such as acetic anhydride. wikipedia.orgnumberanalytics.com While this compound is a thioether, its oxidation to the corresponding sulfoxide would make it a candidate for this rearrangement. The mechanism involves the formation of an acyloxysulfonium ion, followed by deprotonation of the α-carbon and subsequent migration of the acyloxy group to this carbon, ultimately yielding an α-acyloxy thioether. wikipedia.orgchemeurope.com

The Sommelet-Hauser rearrangement is characteristic of benzylic sulfonium salts. wikipedia.org Although the acetaldehyde (B116499) moiety in this compound is not benzylic, if a benzylic group were attached to the sulfur atom, this rearrangement could occur. The mechanism involves the formation of a sulfonium ylide, which then undergoes a wikipedia.orgnumberanalytics.com-sigmatropic rearrangement to afford a new thioether with substitution on the aromatic ring. wikipedia.org

Metal Coordination Chemistry Involving the Sulfur Atom

The sulfur atom in this compound can act as a soft Lewis base and coordinate to various metal centers. The coordination chemistry of thioethers with transition metals is well-established. The sulfur atom's lone pairs can form coordinate covalent bonds with metal ions, leading to the formation of metal-sulfur complexes.

The coordination of the sulfur atom in this compound to a metal center would be influenced by both steric and electronic factors. The presence of the 2,5-difluorophenyl group can sterically hinder the approach of a bulky metal complex. Electronically, the difluoro substitution on the aromatic ring will influence the electron density on the sulfur atom, which in turn affects its donor ability.

The following table provides a hypothetical representation of how stability constants for different metal ions with this compound might be presented.

Hypothetical Stability Constants (log K) of Metal Complexes

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu(I) | - | - |

| Pd(II) | - | - |

| Pt(II) | - | - |

| Ag(I) | - | - |

Influence of the 2,5-Difluorophenyl Moiety on Reactivity

Electronic Effects of Fluorine Substituents on Aromatic Reactivity

The two fluorine atoms on the phenyl ring of this compound exert significant electronic effects that modulate the reactivity of the entire molecule. Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect). This resonance effect increases the electron density, particularly at the ortho and para positions. In the case of fluorine, the inductive and resonance effects are opposing. While the inductive effect is generally stronger, the resonance effect still plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions.

The electronic influence of substituents on aromatic rings is often quantified by Hammett substituent constants (σ). wikipedia.orgresearchgate.netpharmacy180.com These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. For the fluorine atom, the Hammett constants indicate its dual nature.

Hammett Constants for Fluorine

| Constant | Value | Interpretation |

|---|---|---|

| σ_m | +0.34 | Electron-withdrawing at the meta position (primarily inductive effect) |

| σ_p | +0.06 | Slightly electron-withdrawing at the para position (competing inductive and resonance effects) |

The presence of two fluorine atoms on the ring in this compound will have an additive effect on the electron density of the aromatic ring and, consequently, on the nucleophilicity of the sulfur atom.

Steric Hindrance and Directed Reactivity

The fluorine atom at the ortho position (C2) of the phenyl ring introduces steric hindrance around the sulfur atom and the ipso-carbon. This steric bulk can influence the rate and regioselectivity of reactions involving these centers. For instance, in electrophilic aromatic substitution reactions, the ortho-fluorine may hinder the approach of the electrophile to the adjacent positions.

Taft Steric Parameters for Relevant Groups

| Substituent | Es Value |

|---|---|

| H | +1.24 |

| F | +0.78 |

| CH₃ | 0.00 |

| Cl | +0.27 |

The fluorine atom at the ortho position can also act as a directing group in certain reactions, such as ortho-lithiation. The electronegativity of the fluorine can coordinate with the lithium cation, directing the deprotonation to the adjacent ortho position.

Hydrogen Bonding Interactions Involving Fluorine

Although fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor in organic molecules has been a subject of debate. However, there is growing evidence for the existence of weak to moderate C-H···F-C hydrogen bonds. These interactions can influence the conformation of molecules and their packing in the solid state.

In the context of this compound, the fluorine atoms could potentially engage in intramolecular hydrogen bonding with the aldehydic proton, although this is likely to be a weak interaction. More significantly, in solution or in the solid state, intermolecular hydrogen bonding with solvent molecules or other molecules of the compound could occur.

Kinetic and Thermodynamic Studies of Key Reactions of this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, we can infer the likely kinetic and thermodynamic profiles of its key reactions based on studies of analogous compounds.

The reactivity of the aldehyde group is a key feature of this molecule. Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes. The rate of this addition is influenced by both the steric and electronic environment of the carbonyl group. The 2,5-difluorophenylthio group will have an electronic effect on the electrophilicity of the carbonyl carbon.

The thermodynamics of reactions involving aldehydes have been studied. For instance, the thermochemistry of thioacetaldehyde (B13765720) has been investigated. nist.gov The bond dissociation energy (BDE) of the C-S bond is a crucial thermodynamic parameter that indicates the strength of this bond. researchgate.netucsb.eduacs.org The BDE for the C-S bond in aryl thioethers is influenced by the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound are expected to have a stabilizing effect on the C-S bond.

The following table provides representative bond dissociation energies for related C-S bonds to illustrate the expected range.

Representative C-S Bond Dissociation Energies (BDE)

| Bond | BDE (kcal/mol) |

|---|---|

| CH₃-SH | ~73 |

| C₆H₅-SH | ~80 |

| CH₃-S-CH₃ | ~74 |

Kinetic studies of thioether oxidation have also been reported. The rate of oxidation of the sulfur atom would be dependent on the oxidant used and the electronic properties of the thioether. The electron-withdrawing nature of the 2,5-difluorophenyl group would likely decrease the rate of oxidation compared to an unsubstituted phenyl thioether.

Rate Law Determination and Reaction Order Analysis

The determination of the rate law and reaction order is fundamental to understanding the mechanism of any chemical transformation. This involves systematically varying the concentration of reactants and observing the effect on the reaction rate. For a hypothetical reaction involving this compound, a series of kinetic experiments would be required.

Hypothetical Research Findings:

Without experimental data, one can only speculate on the potential findings. For instance, in a reaction with a nucleophile, the reaction order with respect to this compound would indicate whether it participates in the rate-determining step. A first-order dependence would suggest a unimolecular rate-determining step, such as the formation of an intermediate, while a second-order dependence (first-order in both the aldehyde and the nucleophile) would imply a bimolecular collision is rate-limiting.

Interactive Data Table: Hypothetical Rate Law Data for a Reaction of this compound with a Nucleophile (Nu)

| Experiment | [this compound] (mol/L) | [Nu] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as no experimental data for this specific compound is available.

Activation Parameters (ΔH‡, ΔS‡, ΔG‡) from Temperature Dependence Studies

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insight into the transition state of a reaction. These are determined by studying the temperature dependence of the reaction rate constant, typically through an Arrhenius or Eyring plot.

Hypothetical Research Findings:

A positive ΔH‡ would indicate that energy is required to reach the transition state, which is typical for most reactions. The value of ΔS‡ is particularly informative about the molecularity and organization of the transition state. A negative ΔS‡ would suggest a more ordered transition state than the reactants, often indicative of an associative or bimolecular mechanism. Conversely, a positive ΔS‡ would imply a more disordered, likely dissociative, transition state. The Gibbs free energy of activation, ΔG‡, combines these factors and relates directly to the reaction rate.